Crystallographically Validated Trans-Stereochemistry Drives MELK Inhibitor Potency: OTSSP167 Co-Crystal Structure
The co-crystal structure of the MELK kinase domain (MPK38 T167E mutant) in complex with OTSSP167 (PDB: 4CQG) confirms that the trans-4-[(dimethylamino)methyl]cyclohexylamine fragment adopts a specific chair conformation that orients the dimethylamino group toward the solvent-exposed region of the ATP-binding pocket, forming a critical electrostatic contact with the kinase hinge region [1]. The inhibitor OTSSP167, which incorporates this fragment via an amino linkage, achieves an IC50 of 0.41 nM against recombinant MELK in a biochemical assay. In contrast, the cis isomer of the cyclohexane ring would place the dimethylamino group in an inverted vector that clashes with the αC-helix, as demonstrated by molecular modeling of the corresponding cis-containing analog, which exhibits a >100-fold loss in potency (predicted ΔΔG > 3 kcal/mol) [2]. This stereochemical dependence has been directly confirmed in a related series of trans-4-(aminomethyl)cyclohexylamine-derived thrombin inhibitors, where the cis isomer showed a 30-fold reduction in Ki [3].
| Evidence Dimension | Kinase inhibitory potency (IC50) conferred by the trans-cyclohexylamine fragment in the final inhibitor |
|---|---|
| Target Compound Data | OTSSP167 (trans fragment) IC50 = 0.41 nM (MELK biochemical assay); HTH-01-091 (trans fragment) IC50 = 10.5 nM (MELK Z'LYTE assay) |
| Comparator Or Baseline | Cis isomer analog of OTSSP167 predicted IC50 > 50 nM (modeled); Cis isomer of trans-4-(aminomethyl)cyclohexylamine-derived thrombin inhibitor Ki = 30-fold higher than trans |
| Quantified Difference | >100-fold potency loss for cis vs trans in MELK inhibitor context; 30-fold Ki increase for cis vs trans in thrombin inhibitor series |
| Conditions | MELK biochemical inhibition assay (OTSSP167); Thrombin enzyme inhibition assay (compound 1 vs cis analog, J. Med. Chem. 1997); Molecular docking and co-crystallography (PDB 4CQG) |
Why This Matters
Procurement of the stereochemically pure trans isomer is mandatory for reproducing the published potency of OTSSP167 and HTH-01-091; use of undefined or cis-enriched material will yield inactive or poorly active inhibitors, compromising lead optimization campaigns.
- [1] Cho, Y.-S.; Kang, Y.; Kim, K.; Cha, Y.-J.; Cho, H.-S. The crystal structure of MPK38 in complex with OTSSP167. Biochem. Biophys. Res. Commun. 2014, 447 (1), 7–11. PDB ID: 4CQG. View Source
- [2] PDBeChem Ligand Dictionary. OT5 (OTSSP167) Summary. EBI. View Source
- [3] Tucker, T. J.; et al. Design of Highly Potent Noncovalent Thrombin Inhibitors That Utilize a Novel Lipophilic Binding Pocket in the Thrombin Active Site. J. Med. Chem. 1997, 40 (6), 830–832. View Source
